molecular formula C7H12ClNO2 B13192663 Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13192663
M. Wt: 177.63 g/mol
InChI Key: FHEYYGIMTBLPEL-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₈H₁₂ClNO₂ (Mol. Wt. 177.63) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of protease inhibitors and neuromodulators. Its stereochemical configuration (e.g., 1S,3S,5S or 1R,2S,5S) and substituent positions significantly influence its biological activity and physicochemical properties .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H

InChI Key

FHEYYGIMTBLPEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC2N1.Cl

Origin of Product

United States

Preparation Methods

Cycloaddition Strategies

The core azabicyclic structure, azabicyclo[3.1.0]hexane , can be synthesized via 1,3-dipolar cycloaddition reactions involving suitable azomethine ylides and cyclopropenes. For example, the reaction of azomethine ylides with cyclopropenes in aprotic solvents such as acetonitrile or 1,4-dioxane at elevated temperatures (around 65°C) yields the desired bicyclic derivatives with good yields (around 60-70%).

Cyclopropane Ring-Opening and Functionalization

Alternatively, the synthesis can involve the ring-opening of cyclopropanes bearing suitable substituents, followed by intramolecular cyclization to form the azabicyclic system. For example, the reaction of cis-ethyl 2-cyanocyclopropylcarboxylate with sodium hydroxide, followed by chlorination with oxalyl chloride, produces acyl chlorides that can be reduced to aldehydes and further transformed into amino derivatives.

Preparation of Precursors: 2-Aminomethylcyclopropyl Derivatives

The key intermediate, cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal , is synthesized via reduction of nitrile or aldehyde precursors. A typical route involves:

This process ensures the stereochemistry (cis configuration) necessary for subsequent cyclization steps.

Formation of the N-Alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

The amino intermediate reacts with a cyanide source in the presence of an alkanecarboxylic acid (RCOOH, where R = methyl, ethyl, etc.) under conditions favoring nucleophilic addition, leading to the formation of N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile .

  • Reaction conditions: Typically conducted in aprotic solvents such as acetonitrile or tetrahydrofuran at ambient or slightly elevated temperatures.
  • Catalysts: Sometimes, catalysts like potassium carbonate or other bases are used to facilitate the nucleophilic addition.

Data Table 1: Typical Reaction Conditions for N-Alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile Formation

Parameter Conditions Reference
Solvent Acetonitrile or THF ,
Temperature Room temperature to 65°C
Catalyst K₂CO₃ or base
Reaction Time 12–24 hours

Conversion of N-Alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile to Carboxylic Acid

The nitrile group undergoes hydrolysis to the corresponding carboxylic acid using strong inorganic acids such as hydrochloric acid or sulfuric acid:

  • Procedure: Refluxing the nitrile with excess HCl or H₂SO₄ in aqueous medium.
  • Outcome: Formation of N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

Data Table 2: Hydrolysis Conditions

Parameter Conditions Reference
Acid HCl (6M) or H₂SO₄
Temperature Reflux (~100°C)
Duration 4–8 hours

Formation of the Hydrochloride Salt

The free acid is converted into its hydrochloride salt by treatment with hydrogen chloride gas or concentrated HCl solution:

  • Procedure: Dissolving the acid in a suitable solvent (e.g., ethanol) followed by bubbling HCl gas or adding concentrated HCl.
  • Isolation: The salt precipitates out and is collected via filtration, yielding Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride .

Notes on Esterification:

  • The methyl ester can be introduced via methylation of the acid using methyl iodide (MeI) in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 75°C, yielding the methyl ester derivative before salt formation.

Summary of the Overall Synthetic Route

Step Description Key Reagents & Conditions Reference
1 Synthesis of cyclopropane precursor Nitrile reduction with LiAlH₄
2 Formation of amino cyclopropane Reduction in THF at -60°C
3 Cycloaddition to form azabicyclic core Azomethine ylide + cyclopropene
4 N-Alkanoyl derivative formation Reaction with cyanide and RCOOH ,
5 Hydrolysis to carboxylic acid Reflux with HCl
6 Esterification to methyl ester Methylation with MeI
7 Salt formation Treatment with HCl

Notes and Observations

  • The synthesis involves multiple steps, each requiring precise control of stereochemistry and reaction conditions.
  • The use of aprotic solvents such as acetonitrile or tetrahydrofuran is critical for high yields.
  • The process is adaptable to scale-up, with modifications to reaction times and purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a heterocyclic compound with a unique bicyclic structure containing a nitrogen atom within its ring system. It has a molecular weight of 177.63 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis. Studies suggest it can interact with specific molecular targets, potentially acting as an inhibitor or modulator for certain enzymes and receptors, which could lead to therapeutic effects.

Scientific Research Applications

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has several notable applications:

  • Medicinal Chemistry: The compound is used due to its unique structural properties. Its bicyclic structure allows it to fit into the active sites of enzymes, modulating their activity and influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator for certain enzymes and receptors, potentially leading to therapeutic effects in various conditions. Ongoing research aims to elucidate these interactions further and explore their implications for drug development and therapeutic applications.
  • Organic Synthesis: It serves as a building block in synthesizing more complex molecules. The major products from these reactions include various substituted derivatives that can be further utilized in synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The bicyclic structure allows it to fit into the active sites of enzymes, thereby altering their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Bicyclo Frameworks

(1R,2S,5S)-Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂ (Mol. Wt. 213.68) .
  • Used in the synthesis of sodium carboxylate intermediates for antiviral drugs (e.g., via hydrolysis of the methyl ester) .
  • Applications : Intermediate in hepatitis C virus (HCV) protease inhibitors .
Methyl (1S,3S,5S)-5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂ (Mol. Wt. 191.66) .
  • Key Differences :
    • Features a 5-methyl group on the bicyclo ring, altering electronic properties and receptor binding.
    • Stereochemistry (1S,3S,5S) may enhance selectivity for nicotinic acetylcholine receptors (nAChRs) .

Functional Group Variations

3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)
  • Molecular Formula : C₁₁H₁₄Cl₂N₂O (Mol. Wt. 277.15) .
  • Key Differences :
    • Substituted with a 6-chloropyridinyloxymethyl group, conferring potent α4β2 nAChR antagonism (Ki = 0.5 nM) and selectivity over α3β4 receptors (>1,000-fold) .
    • Orally active antidepressant candidate with efficacy in forced swim tests .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
  • Molecular Formula : C₆H₁₁ClN₂O (Mol. Wt. 162.62) .
  • Key Differences :
    • Replaces the methyl ester with a carboxamide , improving hydrogen-bonding capacity and metabolic stability.
    • Intermediate for Saxagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment .

Bicyclo Ring System Modifications

2-Azabicyclo[2.1.1]hexane Hydrochloride
  • Molecular Formula : C₅H₁₀ClN (Mol. Wt. 119.59) .
  • Key Differences :
    • Smaller bicyclo framework ( [2.1.1] vs. [3.1.0] ), leading to distinct conformational constraints.
    • Used in cross-coupling reactions for kinase inhibitor synthesis .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : Mezlocillin sodium (Mol. Wt. 561.57) .
  • Key Differences :
    • Incorporates a thia-azabicyclo system with a β-lactam ring, enabling β-lactamase resistance.
    • Antibacterial activity against Gram-negative pathogens .

Comparative Data Table

Compound Name Molecular Formula Mol. Wt. Key Substituents Biological Target/Application Source
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride C₈H₁₂ClNO₂ 177.63 Methyl ester at C3 Pharmaceutical intermediate
(1R,2S,5S)-6,6-Dimethyl derivative C₉H₁₆ClNO₂ 213.68 6,6-Dimethyl HCV protease inhibitor intermediate
SUVN-911 C₁₁H₁₄Cl₂N₂O 277.15 6-Chloropyridinyloxymethyl α4β2 nAChR antagonist (antidepressant)
(1S,3S,5S)-5-Methyl derivative C₈H₁₄ClNO₂ 191.66 5-Methyl Neuromodulator intermediate
(1S,3S,5S)-Carboxamide hydrochloride C₆H₁₁ClN₂O 162.62 Carboxamide Saxagliptin intermediate (diabetes)
2-Azabicyclo[2.1.1]hexane hydrochloride C₅H₁₀ClN 119.59 [2.1.1] bicyclo system Kinase inhibitor synthesis

Key Research Findings

  • Steric and Electronic Effects : Dimethyl substituents (e.g., 6,6-dimethyl) enhance metabolic stability but may reduce solubility .
  • Receptor Selectivity : Chloropyridine derivatives (e.g., SUVN-911) achieve high α4β2 nAChR selectivity via optimized steric bulk and electronic interactions .
  • Functional Group Impact : Carboxamide analogues exhibit improved pharmacokinetics over esters due to resistance to esterase hydrolysis .

Biological Activity

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClNO2C_7H_{12}ClNO_2 and a molecular weight of approximately 177.63 g/mol. The compound features a nitrogen atom integrated into its bicyclic structure, which is known to influence its reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions due to the nitrogen atom in its structure. This interaction profile suggests potential applications in modulating biological pathways relevant to various diseases .

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects, including:

  • Antiviral Activity : The compound has shown efficacy against viral infections, particularly as a potential inhibitor of SARS-CoV-2, suggesting a role in antiviral drug development .
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents indicates potential applications in treating neurodegenerative disorders.
  • Antimicrobial Properties : Initial findings suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

  • Inhibition of Viral Replication : In vitro studies demonstrated that this compound can inhibit the replication of SARS-CoV-2 in human bronchial epithelial cells, with an effective concentration (EC50) significantly lower than that of many existing antiviral agents .
  • Neuroprotective Studies : Research involving animal models has indicated that this compound may reduce neuronal cell death in models of oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:

Compound NameCAS NumberSimilarityUnique Features
(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride565456-77-10.98Contains additional methyl groups enhancing lipophilicity
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride200006-66-20.98Different stereochemistry affecting biological activity
Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate62915-48-40.96Lacks hydrochloride salt form, affecting solubility

This table illustrates how variations in structure influence the pharmacological profiles and solubility characteristics of these compounds, which may be critical in drug design and development processes.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves bicyclic amine core formation followed by carboxylation and protection/deprotection steps. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate) are synthesized via reaction of 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (Na₂CO₃), followed by purification via silica gel chromatography . Methyl esterification can be achieved using methyl chloroformate or similar reagents. Stereochemical control during bicyclic ring closure may require chiral catalysts or resolution techniques .

Q. How is the stereochemistry and structural integrity of the bicyclic core confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1̄) with refined temperature factors and wavelength data (e.g., 0.71073 Å) have been used to resolve similar bicyclic structures . Complementary techniques include:
  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbonyl connectivity.
  • IR Spectroscopy : Confirmation of ester (C=O, ~1700 cm1^{-1}) and ammonium (N–H, ~2500 cm1^{-1}) functional groups .

Q. What protocols ensure high purity for pharmacological applications?

  • Methodological Answer : Purity (>95%) is achieved through:
  • Column Chromatography : Silica gel with gradients of ethyl acetate/heptane .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases.
  • Recrystallization : Using solvents like dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How does this compound serve as a precursor in peptidomimetic drug design?

  • Methodological Answer : The rigid bicyclic scaffold mimics peptide β-turn structures, enabling protease resistance and enhanced binding affinity. Functionalization steps include:
  • Amide Coupling : Using 4-methoxybenzoyl chloride or similar reagents in dichloromethane with triethylamine as a base .
  • Stereoselective Modifications : Chiral auxiliaries or enzymatic resolution to retain enantiopurity for target-specific interactions .
  • Case Study : Analogous structures are used in DPP-4 inhibitors (e.g., Saxagliptin), where the bicyclic core enhances metabolic stability .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer : Challenges include:
  • Spectral Overlaps : In NMR, due to similar proton environments in the bicyclic core. Resolution involves 2D techniques (COSY, HSQC) and variable-temperature NMR .
  • Hygroscopicity : Handling under inert atmosphere (argon/glovebox) to prevent hydrochloride salt degradation .
  • Data Contradictions : Cross-validation using multiple techniques (e.g., X-ray vs. computational DFT calculations) .

Q. What role does this compound play in asymmetric synthesis methodologies?

  • Methodological Answer : The bicyclic framework acts as a chiral template for asymmetric induction. Strategies include:
  • Organocatalysis : Proline-derived catalysts for enantioselective cyclopropanation .
  • Photoredox Catalysis : For oxidative fluorination or C–H functionalization under mild conditions (e.g., Ru(bpy)₃Cl₂ as a catalyst) .

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